2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine
CAS No.: 903590-00-1
VCID: VC11794460
Molecular Formula: C22H23ClN8
Molecular Weight: 434.9 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine - 903590-00-1](/images/structure/VC11794460.png)
Description |
2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine is a synthetic organic compound with a complex molecular structure. It features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring, which is further connected to a 4,6-dimethylpyrimidine moiety. The compound's molecular formula is C22H23ClN6, and its molecular weight is approximately 434.9 g/mol . Synthesis and Chemical ReactionsThe synthesis of such compounds typically involves multiple steps, including cyclization reactions and the use of various reagents like bases and solvents to facilitate these processes . The specific synthesis pathway for 2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine may involve similar techniques. Biological Activity and Potential ApplicationsCompounds with similar structures, particularly those containing pyrazolo[3,4-d]pyrimidine moieties, have shown potential in modulating protein kinases and exhibiting antimicrobial activities . While specific biological data for this compound is limited, its structural features suggest it could have applications in pharmaceutical research, particularly in areas like cancer treatment or antimicrobial therapy. Research Findings and Future DirectionsGiven the compound's complex structure and potential biological activity, further research is needed to fully explore its therapeutic applications. Studies focusing on its interaction with enzymes or receptors, as well as its pharmacokinetic properties, would be beneficial in determining its efficacy and safety. |
---|---|
CAS No. | 903590-00-1 |
Product Name | 2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine |
Molecular Formula | C22H23ClN8 |
Molecular Weight | 434.9 g/mol |
IUPAC Name | 1-[(2-chlorophenyl)methyl]-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C22H23ClN8/c1-15-11-16(2)28-22(27-15)30-9-7-29(8-10-30)20-18-12-26-31(21(18)25-14-24-20)13-17-5-3-4-6-19(17)23/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Standard InChIKey | MJVGYGWSSFYOLE-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl)C |
Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl)C |
PubChem Compound | 17585580 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume